2-(2-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-(2-butoxyphenyl)-5-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4/c1-3-4-15-34-23-12-8-5-9-18(23)20-16-21-26(32)30(13-14-31(21)28-20)17-24-27-25(29-35-24)19-10-6-7-11-22(19)33-2/h5-14,16H,3-4,15,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOBIGDXMCQVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazin family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characterization
The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves multi-step reactions that can include microwave-assisted techniques for efficiency. The structural characterization is often performed using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction. The specific compound has been synthesized following established protocols for pyrazolo derivatives, ensuring high purity and structural integrity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazin derivatives. The compound was evaluated against various lung cancer cell lines including A549 and H322. Preliminary findings indicate that it exhibits significant inhibitory effects on cell growth in a dose-dependent manner.
Table 1: Inhibitory Effects on Lung Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | Induction of apoptosis |
| 3e-h (related derivative) | H322 | TBD | G1-phase arrest |
| 3o (related derivative) | A549 | TBD | Modulation of autophagy |
The specific mechanisms through which these compounds exert their effects include apoptosis induction and cell cycle arrest. For instance, compounds related to the pyrazolo[1,5-a]pyrazin structure have shown to induce G1-phase arrest in some cell lines while promoting apoptosis in others .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds. Variations in substituents on the pyrazolo core significantly influence their anticancer activity. For instance:
- Electron-withdrawing groups generally enhance activity by stabilizing negative charges developed during the reaction with target proteins.
- Hydrophobic interactions play a significant role in binding affinity to cancer cell receptors.
Case Studies
Several case studies have documented the effectiveness of pyrazolo[1,5-a]pyrazin derivatives in preclinical settings:
- In vitro Studies : A study demonstrated that a related pyrazolo derivative inhibited A549 lung cancer cells with an IC50 value indicating potent activity .
- Mechanistic Insights : Research indicated that certain derivatives could induce autophagy modulation as part of their mechanism against cancer cells .
- Comparative Studies : Another study compared various derivatives and found that those with specific substitutions exhibited enhanced selectivity towards cancerous cells over normal cells .
Scientific Research Applications
The compound 2-(2-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, focusing on biological activities, synthesis methods, and relevant case studies.
Molecular Formula
- C : 28
- H : 28
- N : 4
- O : 4
Structural Representation
The chemical structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to This compound . The oxadiazole moiety has been associated with anticancer activity due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study:
A study demonstrated that derivatives of oxadiazoles exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the disruption of cellular signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been studied for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study:
A synthesis and biological evaluation study indicated that certain pyrazole derivatives showed promising antibacterial activity. The disc diffusion method revealed that compounds with similar structural features inhibited bacterial growth effectively .
Anti-inflammatory Effects
Compounds with pyrazolo structures have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for treating various inflammatory diseases.
Case Study:
Research has shown that certain pyrazolo compounds can reduce inflammation markers in vitro and in vivo models of inflammation, suggesting their potential as therapeutic agents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole and pyrazine rings exhibit distinct reactivity toward nucleophiles. The 1,2,4-oxadiazol-5-ylmethyl group undergoes substitution at the methyl bridge under basic conditions. For example:
-
Reaction with amines : The methylene group adjacent to the oxadiazole ring reacts with primary amines (e.g., methylamine) in THF at 60°C, yielding secondary amine derivatives with moderate-to-high yields (65–85%).
-
Halogenation : Bromination using N-bromosuccinimide (NBS) in acetonitrile selectively substitutes the para position of the methoxyphenyl group, retaining the oxadiazole integrity .
Table 1: Nucleophilic Substitution Reactions
| Substrate Position | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxadiazole methyl | Methylamine/THF/60°C | Amine derivative | 78 | |
| Methoxyphenyl | NBS/CH₃CN/RT | Brominated derivative | 90 |
Electrophilic Aromatic Substitution
The electron-rich pyrazolo[1,5-a]pyrazine core facilitates electrophilic reactions at position 7, as predicted by computational pKa analysis (pKa ≈ 22–25 in DMSO) . Key reactions include:
-
Formylation : Treatment with silylformamidine (1.5 equiv) at room temperature introduces a formyl group at position 7 via carbene insertion, yielding aminal intermediates (93% yield). Subsequent hydrolysis with HCl produces aldehydes .
-
Nitration : Reaction with nitric acid/sulfuric acid at 0°C selectively nitrates the pyrazine ring at position 4 (72% yield) .
Table 2: Electrophilic Substitution Reactions
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Formylation | Silylformamidine/RT | 7-Aminomethyl derivative | 93 | |
| Nitration | HNO₃/H₂SO₄/0°C | 4-Nitro derivative | 72 |
Cross-Coupling Reactions
The chlorinated pyrazine moiety enables palladium-catalyzed cross-couplings:
-
Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C replaces the chlorine atom with an aryl group (85% yield).
-
Buchwald-Hartwig Amination : Using Pd₂(dba)₃ and Xantphos, the chlorine atom is substituted with amines (e.g., morpholine) in toluene at 100°C (70% yield).
Table 3: Cross-Coupling Reactions
| Coupling Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | Aryl derivative | 85 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 100°C | Aminated derivative | 70 |
Oxidation and Reduction
-
Oxidation : The pyrazolo[1,5-a]pyrazine ring is resistant to oxidation, but the butoxyphenyl group undergoes side-chain oxidation with KMnO₄ in acidic conditions, forming a carboxylic acid derivative (55% yield).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino intermediate, which can cyclize to form fused triazine derivatives under acidic conditions .
Hydrolysis and Stability
-
Acidic Hydrolysis : The oxadiazole ring hydrolyzes in 20% HCl at 60°C to yield a diamide intermediate, which rearranges to a pyrazine-dione derivative (88% yield) .
-
Alkaline Stability : The compound remains stable in NaOH (1M) at room temperature but degrades at elevated temperatures (>80°C), forming phenolic byproducts.
Photochemical Reactivity
UV irradiation (254 nm) in methanol induces [2+2] cycloaddition between the oxadiazole and pyrazine rings, forming a bicyclic adduct. This reaction is solvent-dependent and proceeds with 40% conversion in 6 hours.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications
Key Observations :
- Dihydro vs.
- Positional Substituents : The 2-butoxyphenyl group in the target compound likely increases lipophilicity compared to phenyl or hydroxymethyl groups in analogs, influencing pharmacokinetics .
Oxadiazole Modifications
Key Observations :
- Methoxyphenyl vs. Phenyl : The methoxy group in the target compound may improve solubility and target binding via electron-donating effects, whereas phenyl groups prioritize hydrophobicity .
- Methyl vs. Methoxy : Methyl groups (e.g., in CAS 2108270-49-9) enhance steric hindrance but lack hydrogen-bonding capacity compared to methoxy .
Key Observations :
- The target compound’s methoxyphenyl-oxadiazole group may synergize with the pyrazolo-pyrazinone core to target both kinases (anticancer) and proteases (antiviral), depending on substitution patterns .
- Antimicrobial activity is more common in simpler oxadiazole derivatives (e.g., 1-benzoyl pyrazoles), whereas fused systems like the target compound are underexplored in this context .
Structure-Activity Relationship (SAR) Insights
Preparation Methods
Cyclocondensation of Pyrazine-2-amine Derivatives
The pyrazolo[1,5-a]pyrazinone scaffold is synthesized via intramolecular cyclization. A representative method involves reacting 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine with sodium hydride (NaH) in dimethylformamide (DMF), followed by tosylation with p-toluenesulfonyl chloride (TsCl) to yield a pyrrolo[2,3-b]pyrazine intermediate. Adapting this protocol, the 2-butoxyphenyl group is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling at the brominated position.
Reaction Conditions
- Substrate: 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
- Base: NaH (60% dispersion in mineral oil)
- Solvent: DMF at 0°C → ambient temperature
- Electrophile: TsCl
- Yield: 30–52%
Construction of the 1,2,4-Oxadiazole Moiety
Cyclodehydration of Amidoximes
The 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl group is synthesized from 2-methoxybenzamide and hydroxylamine, forming an amidoxime intermediate. Cyclization is achieved using carbodiimides (e.g., EDCl) or hypervalent iodine reagents.
Representative Procedure
- Amidoxime Formation: React 2-methoxybenzamide with hydroxylamine hydrochloride in ethanol.
- Cyclization: Treat the amidoxime with EDCl in dichloromethane (DCM) to yield 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carbonitrile.
- Reduction: Reduce the nitrile to a methyl group using LiAlH₄ or catalytic hydrogenation.
Methylene Bridge Installation
Alkylation of the Pyrazinone Core
The oxadiazole-methyl group is introduced via nucleophilic substitution or Mannich reaction. For example, the pyrrolo[2,3-b]pyrazine intermediate is treated with 5-(chloromethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole in the presence of a base (e.g., K₂CO₃) in acetonitrile.
Optimization Notes
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Temperature: 60–80°C improves reaction kinetics.
- Catalyst: Phase-transfer catalysts (e.g., TBAB) may accelerate alkylation.
Final Assembly and Purification
The convergent synthesis concludes with coupling the functionalized pyrazinone and oxadiazole fragments. Crude product purification employs silica gel chromatography (eluent: DCM/EtOAc) or recrystallization from ethanol/water mixtures.
Characterization Data
- Molecular Weight: 471.5 g/mol
- XLogP3: 4.2 (indicates moderate lipophilicity)
- Rotatable Bonds: 9 (suggests conformational flexibility)
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization: Competing pathways during pyrazinone formation are minimized by steric directing groups (e.g., trimethylsilyl).
- Oxadiazole Stability: Moisture-sensitive intermediates require anhydrous conditions.
- Low Yields in Alkylation: Stepwise temperature ramping and excess alkylating agent improve efficiency.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including oxadiazole ring formation and pyrazolo-pyrazine core assembly. Key steps include:
- Oxadiazole formation : Condensation of amidoximes with activated carbonyl derivatives under reflux (e.g., acetic acid, 80°C) .
- Pyrazolo-pyrazine coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution for attaching substituents .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity . Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control (60–120°C), and catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. How is the compound’s structural identity and purity validated?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazine carbons at δ 150–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ m/z calculated for C₂₇H₂₆N₄O₄: 486.19) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
Q. What preliminary assays are used to screen biological activity?
- Kinase inhibition : ATPase-Glo™ assays against PI3K/AKT/mTOR pathways .
- Antimicrobial screening : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., A549, IC₅₀ reported in µM ranges) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Substituent variation : Systematic replacement of methoxy/butoxy groups with electron-withdrawing (e.g., -CF₃) or bulky substituents to assess steric/electronic effects .
- Fragment-based design : Modular synthesis of pyrazolo-pyrazine cores with diverse oxadiazole/aryl appendages .
- Biological profiling : Compare IC₅₀ values across kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. How are contradictions in biological activity data resolved?
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-AKT levels) alongside enzymatic assays .
- Meta-analysis : Cross-reference data from analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines in ) to identify trends .
- Crystallography : Co-crystallize the compound with target proteins (e.g., PI3Kδ) to confirm binding modes .
Q. What computational strategies predict pharmacokinetic and target interaction profiles?
- Molecular docking : AutoDock Vina or Schrödinger Suite for binding affinity estimation at PI3K active sites .
- ADMET prediction : SwissADME for logP (target ~3.5), CYP450 inhibition, and BBB permeability .
- MD simulations : GROMACS for stability of ligand-protein complexes over 100-ns trajectories .
Q. How can metabolic stability and solubility be optimized for in vivo studies?
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated phenols) to enhance solubility .
- Fluorination : Replace methoxy with fluorine to reduce CYP-mediated oxidation (see ’s workflow) .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
Q. What methodologies elucidate reaction mechanisms during synthesis?
- Reaction monitoring : In situ FTIR tracks carbonyl intermediate formation .
- Isotopic labeling : Use ¹⁵N-labeled reagents to trace nitrogen incorporation in oxadiazole rings .
- DFT calculations : Gaussian 09 to model transition states (e.g., activation energy for cyclization steps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
